NU1025 - 90417-38-2

NU1025

Catalog Number: EVT-287983
CAS Number: 90417-38-2
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NU1025, also known as Nu 1025 or 8-Hydroxy-2-methylquinazoline-4-one, is a synthetically derived organic compound belonging to the quinazolinone class. [] This compound serves as a potent inhibitor of PARP, a nuclear enzyme with a critical role in DNA repair. [, ] Due to its high potency and selectivity for PARP, NU1025 has emerged as a valuable tool in scientific research, particularly in exploring the role of PARP in various cellular processes, including DNA repair, cell survival, and tumorigenesis. [, , , , , , , , , , ]

Overview

NU1025, also known as 8-hydroxy-2-methyl-3,4-dihydroquinazolin-4-one, is a novel compound classified as a poly(ADP-ribose) polymerase inhibitor. It is primarily studied for its potential in cancer therapy due to its ability to enhance the cytotoxic effects of various treatments, particularly ionizing radiation. The compound belongs to the class of organic compounds known as quinazolines, which are characterized by a fused benzene and pyrimidine ring structure.

Source and Classification

NU1025 was developed as part of ongoing research into inhibitors of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair processes. Its DrugBank accession number is DB02690, and it has a CAS number of 90417-38-2. The compound is categorized as an experimental small molecule and is recognized for its potential therapeutic applications in oncology .

Synthesis Analysis

NU1025 can be synthesized through various chemical pathways that involve the construction of the quinazoline framework. The synthesis typically includes the following steps:

  1. Formation of the Quinazoline Core: This involves cyclization reactions that combine appropriate precursors, such as an anthranilic acid derivative and a carbonyl compound.
  2. Hydroxylation: The introduction of the hydroxyl group at the 8-position is achieved through oxidation reactions, often using reagents like potassium permanganate or other oxidizing agents.
  3. Methylation: Methylation at the 2-position can be accomplished using methyl iodide in the presence of a base such as potassium carbonate.

These synthetic routes require careful control of reaction conditions to optimize yield and purity .

Molecular Structure Analysis

The molecular formula for NU1025 is C9H8N2O2C_9H_8N_2O_2, with a molecular weight of approximately 176.172 g/mol. The compound's structure features a quinazoline moiety with specific functional groups that contribute to its biological activity.

Structural Data

  • IUPAC Name: 8-hydroxy-2-methyl-3,4-dihydroquinazolin-4-one
  • SMILES Notation: CC1=NC2=C(C=CC=C2O)C(=O)N1
  • InChI Key: YJDAOHJWLUNFLX-UHFFFAOYSA-N

The structural analysis reveals that NU1025 contains a hydroxyl group that plays a critical role in its interaction with target enzymes .

Chemical Reactions Analysis

NU1025 participates in several chemical reactions primarily related to its role as an inhibitor of poly(ADP-ribose) polymerase. The compound's mechanism involves binding to the active site of the enzyme, thereby preventing it from catalyzing the addition of poly(ADP-ribose) chains to target proteins.

Technical Details

  1. Inhibition Mechanism: NU1025 exhibits competitive inhibition with an IC50 value of approximately 400 nM and a Ki value of 48 nM, indicating its potency in blocking enzyme activity.
  2. Reactivity with NAD+: The compound's interaction with nicotinamide adenine dinucleotide (NAD+) is crucial for its inhibitory action, as it mimics substrate binding .
Mechanism of Action

The primary mechanism through which NU1025 exerts its effects involves inhibiting poly(ADP-ribose) polymerase activity. This inhibition disrupts DNA repair processes, leading to increased sensitivity of cancer cells to DNA-damaging agents such as radiation and certain chemotherapeutics.

Process and Data

  1. Poly(ADP-ribosylation): By inhibiting poly(ADP-ribose) polymerase, NU1025 reduces the poly(ADP-ribosylation) of target proteins involved in DNA repair.
  2. Enhanced Cytotoxicity: Studies have shown that NU1025 can potentiate the cytotoxic effects of ionizing radiation by impairing the ability of cancer cells to repair DNA damage effectively .
Physical and Chemical Properties Analysis

NU1025 possesses distinct physical and chemical properties that contribute to its functionality:

  • Physical State: Solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for determining appropriate storage conditions and formulation strategies for therapeutic applications .

Applications

NU1025 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: As a potent inhibitor of poly(ADP-ribose) polymerase, NU1025 is being investigated for its ability to enhance the efficacy of cancer treatments by increasing tumor cell sensitivity to DNA-damaging agents.
  • Research Tool: It serves as a valuable tool for studying the role of poly(ADP-ribose) polymerase in cellular processes and understanding mechanisms underlying DNA repair pathways.
Molecular Mechanisms of PARP Inhibition by NU1025

Structural Basis of PARP-1 Inhibition and Selectivity

NU1025 (8-hydroxy-2-methylquinazolin-4-[3H]one) exemplifies the quinazolinone class of PARP inhibitors characterized by a rotationally constrained benzamide pharmacophore essential for high-affinity binding. The molecule features a bicyclic quinazolinone core that positions its carboxamide group optimally within the nicotinamide-binding site (NBS) of PARP-1. X-ray crystallographic analyses reveal that the carbonyl oxygen of NU1025's carboxamide forms a critical hydrogen bond with the backbone NH of Gly863 in the PARP-1 catalytic domain, while the amide NH donates a hydrogen bond to the side-chain oxygen of Ser904 [8]. This dual interaction mimics the hydrogen-bonding pattern observed in NAD⁺ binding but with enhanced stability due to the inhibitor's rigid scaffold [5] [8].

The methyl group at the 2-position and the hydroxyl group at the 8-position contribute to selective binding. The 2-methyl group engages in hydrophobic interactions with residues lining the NBS, particularly Tyr896 and Tyr907, enhancing binding affinity. Meanwhile, the 8-hydroxyl group forms a hydrogen bond with a water-mediated network near the D-loop (residues 859-864), a region critical for stabilizing the enzyme's active conformation [5] [7]. This specific interaction profile confers selectivity for PARP-1 over other ADP-ribosyltransferases. Unlike nicotinamide or early benzamide inhibitors (e.g., 3-aminobenzamide), NU1025’s constrained structure prevents conformational flexibility, reducing off-target effects and increasing potency by approximately 50-fold compared to first-generation inhibitors [6] [8].

Table 1: Key Binding Interactions of NU1025 in the PARP-1 Catalytic Domain

NU1025 Functional GroupPARP-1 ResidueInteraction TypeRole in Inhibition
Carboxamide carbonylGly863 (NH)Hydrogen bondMimics nicotinamide ribose
Carboxamide NHSer904 (OG)Hydrogen bondStabilizes catalytic loop
2-Methyl groupTyr896, Tyr907HydrophobicEnhances binding affinity
8-Hydroxyl groupWater networkHydrogen bondAnchors D-loop conformation
Quinazolinone coreHis862, Ala898π-Stacking/Van der WaalsPositions inhibitor in NBS

Biochemical Characterization of PARP Enzyme Inhibition Kinetics

NU1025 acts as a potent competitive inhibitor with respect to NAD⁺. Enzyme kinetics assays using purified PARP-1 demonstrate that NU1025 exhibits a Kᵢ value of approximately 400 nM, significantly lower than 3-aminobenzamide (Kᵢ ~30 μM) [1] [8]. In cell-free systems, NU1025 reduces PARP-1 activity by >90% at 50 μM, as measured by decreased poly(ADP-ribose) (PAR) formation on histone substrates [1]. The inhibitor’s on-rate (kₒₙ) is rapid, achieving half-maximal inhibition within 2 minutes of exposure, consistent with its diffusion-driven access to the deeply buried NBS [8].

In cellular contexts, NU1025 (100 μM) suppresses PAR formation by >85% in L1210 leukemia cells treated with the DNA-methylating agent dimethyl sulfate. This correlates with a 2.6-fold increase in DNA strand breaks compared to cells treated with alkylating agents alone, confirming NU1025’s role in impairing base excision repair (BER) [1] [3]. Kinetic studies in DT40 avian lymphoma cells further reveal that NU1025 abolishes camptothecin (CPT)-induced PARP activation, preventing replication fork slowing. This effect occurs because unresolved PARP-DNA complexes obstruct replication machinery, converting single-strand breaks into double-strand breaks during S-phase [3].

Table 2: Kinetic Parameters of NU1025-Mediated PARP-1 Inhibition

ParameterCell-Free SystemCellular System (L1210)Functional Consequence
Kᵢ (NAD⁺ competition)400 nMNot applicableCompetitive inhibition
IC₅₀ (PAR formation)0.5 μM50 μM (effective conc.)BER suppression
Maximal PAR inhibition>90%>85%DNA repair blockade
Potency vs. 3-AB50-fold higher100-fold higherEnhanced chemosensitization
Time to half-inhibition~2 minutes~10 minutesRapid target engagement

Comparative Efficacy Against PARP Family Isoforms

NU1025 demonstrates isoform selectivity favoring PARP-1 and PARP-2 over other members of the PARP superfamily. Biochemical assays show a 5-fold lower IC₅₀ against PARP-1 (0.5 μM) compared to tankyrases (TNKS1/2; IC₅₀ ~2.5 μM) [6] [7]. This selectivity arises from structural divergence in the catalytic domains:

  • PARP-1/PARP-2 Specificity: The compact NBS of PARP-1 accommodates NU1025’s quinazolinone core via π-stacking with Tyr896, a residue replaced by phenylalanine in TNKS. Additionally, the D-loop in PARP-1 (residues 859-864) stabilizes NU1025’s 8-hydroxyl group, whereas TNKS lacks this motif [7].
  • Tankyrase (TNKS1/2) Resistance: TNKS contains a distinct helical subdomain (residues 1079–1093) coordinating a zinc ion absent in PARP-1. This alters the NBS topology, reducing affinity for rigid inhibitors like NU1025 [7].
  • PARP-3 Weak Inhibition: NU1025 exhibits minimal activity against PARP-3 (IC₅₀ >10 μM) due to steric hindrance from Met876 in place of PARP-1’s Ala898 [6].

Functional cellular assays corroborate this selectivity. In PARP-1⁻/⁻ DT40 cells, NU1025 fails to restore CPT-induced replication fork slowing, confirming no compensatory inhibition of PARP-2 or PARP-3 [3]. Conversely, TNKS-dependent Wnt signaling in HEK293T cells remains unaffected by NU1025 at concentrations up to 100 μM [7].

Properties

CAS Number

90417-38-2

Product Name

NU1025

IUPAC Name

8-hydroxy-2-methyl-3H-quinazolin-4-one

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11,13)

InChI Key

YJDAOHJWLUNFLX-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2O)C(=O)N1

Solubility

Soluble to 100 mM in 1eq. NaOH and to 100 mM in DMSO

Synonyms

NU-1025; NU1025; NU 1025.

Canonical SMILES

CC1=NC2=C(C=CC=C2O)C(=O)N1

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C(=CC=C2)O

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